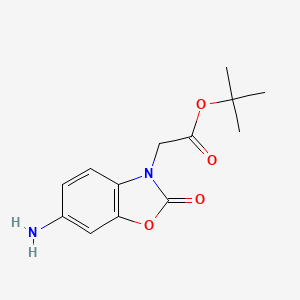![molecular formula C6H9N3O B13641080 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol](/img/structure/B13641080.png)
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol is a heterocyclic compound that features a pyrazolo[1,5-a]imidazole core structure with a methanol group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine with a suitable carbonyl compound followed by cyclization can yield the desired pyrazolo[1,5-a]imidazole core . The methanol group can then be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrazolo[1,5-a]imidazole core to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrazolo[1,5-a]imidazole core, such as aldehydes, carboxylic acids, and substituted methanol derivatives .
Applications De Recherche Scientifique
{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol include other pyrazolo[1,5-a]imidazole derivatives and related heterocycles such as imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines .
Uniqueness
What sets {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol apart is its unique combination of the pyrazolo[1,5-a]imidazole core with a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-ylmethanol |
InChI |
InChI=1S/C6H9N3O/c10-4-5-3-6-7-1-2-9(6)8-5/h3,7,10H,1-2,4H2 |
Clé InChI |
PJQPNYVLWRQHHT-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=CC(=N2)CO)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)

![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)






![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)
![4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13641070.png)
